molecular formula C12H14O3 B13963014 Methyl 3-butyrylbenzoate

Methyl 3-butyrylbenzoate

Cat. No.: B13963014
M. Wt: 206.24 g/mol
InChI Key: HQXUVMDKXHAWMM-UHFFFAOYSA-N
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Description

Methyl 3-butyrylbenzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring connected to an ester functional group and a butyryl group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-butyrylbenzoate can be synthesized through the esterification of 3-butyrylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-butyrylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: 3-butyrylbenzoic acid.

    Reduction: 3-butyrylbenzyl alcohol.

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-butyrylbenzoate finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of methyl 3-butyrylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The benzene ring allows for potential interactions with aromatic receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester with a benzene ring and a methyl ester group.

    Ethyl benzoate: Similar structure with an ethyl ester group instead of a methyl ester.

    Propyl benzoate: Contains a propyl ester group.

Uniqueness

Methyl 3-butyrylbenzoate is unique due to the presence of the butyryl group at the meta position, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-butanoylbenzoate

InChI

InChI=1S/C12H14O3/c1-3-5-11(13)9-6-4-7-10(8-9)12(14)15-2/h4,6-8H,3,5H2,1-2H3

InChI Key

HQXUVMDKXHAWMM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

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